Indolo[2,3-a]carbazole
Overview
Description
Indolo[2,3-a]carbazoles are a class of heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements . They were first found in streptomycetes and have since been isolated from numerous representatives of flora and fauna . These compounds exhibit significant biological properties, including antitumor activity, antibacterial and antifungal activity, and antiviral activity .
Synthesis Analysis
The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in the literature . Chemical synthesis has proven to be the most productive method, providing researchers with a variety of promising indolo[2,3-a]carbazoles exhibiting high antitumor activity .
Molecular Structure Analysis
The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system . These are the five isomers of the polycyclic system: indolo[2,3-a]carbazole, indolo[2,3-b]carbazole, indolo[2,3-c]carbazole, indolo[3,2-a]carbazole, and indolo[3,2-b]carbazole .
Chemical Reactions Analysis
The review highlights the main approaches used to access synthetic representatives of this subclass . The most promising compounds are those that have been obtained through these synthetic approaches .
Physical And Chemical Properties Analysis
Indolo[2,3-a]carbazoles are nitrogen heterocycles that have evolved significantly in recent years . Numerous studies have focused on their diverse biological effects, or targeting new materials with potential applications in organic electronics .
Scientific Research Applications
Antitumor Therapy Applications
Indolo[2,3-a]carbazoles have been extensively studied for their antitumor properties. A comprehensive review by Zenkov et al. (2020) details the history, natural compounds of this subclass, and synthetic approaches to produce indolo[2,3-a]carbazoles. The review emphasizes their significant antitumor activity and explores the molecular mechanisms of their antitumor action, particularly focusing on those compounds that have reached clinical trials or are already in use for treating malignant neoplasms (Zenkov et al., 2020).
Antibacterial Agent Development
Guo et al. (2009) explored the potential of indolo[2,3-a]carbazole-based inhibitors as antibacterial agents. These compounds, synthesized from indigo, showed moderate inhibitory activities against Bacillus anthracis and Mycobacterium tuberculosis, indicating their promise in developing new drugs to combat anthrax and tuberculosis infections (Guo et al., 2009).
Applications in Organic Electronics
Indolo[2,3-b]carbazole derivatives have been identified as having potential applications in organic electronics. Wu et al. (2005) studied the functionalization of indolo[3,2-b]carbazole, leading to the development of high-performance organic semiconductors suitable for organic thin-film transistor applications. These materials exhibited excellent field-effect properties and good environmental stability, making them promising for various electronic applications (Wu et al., 2005).
properties
IUPAC Name |
indolo[2,3-a]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKSBRCHLNOAGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5N=C4C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619351 | |
Record name | Indolo[2,3-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indolo[2,3-a]carbazole | |
CAS RN |
60511-85-5 | |
Record name | Indolo[2,3-a]carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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